molecular formula C18H14F4N2O4S B015944 (R)-Bicalutamide CAS No. 113299-40-4

(R)-Bicalutamide

Número de catálogo B015944
Número CAS: 113299-40-4
Peso molecular: 430.4 g/mol
Clave InChI: LKJPYSCBVHEWIU-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

R-Bicalutamide (R-Casodex) is a non-steroidal antiandrogen (NSAA) that is used to treat advanced prostate cancer in men. It is a racemic mixture of two enantiomers, the R- and S- forms, with the R- form being the active one. R-Bicalutamide works by inhibiting the binding of dihydrotestosterone (DHT) to androgen receptors in the prostate, thereby preventing the growth and spread of prostate cancer cells.

Aplicaciones Científicas De Investigación

Interaction Mechanism Exploration

  • Summary of Application: “®-Bicalutamide” is a first-generation antiandrogen used to treat prostate cancer. It inhibits androgen action by competitively binding to the androgen receptor (AR). However, it was discovered to exhibit some agonistic properties in clinical application .
  • Methods of Application: Molecular dynamics (MD) simulations and molecular mechanics generalized Born surface area (MM-GBSA) calculations were employed to explore the interaction mechanisms between “®-Bicalutamide” and WT/W741L AR .
  • Results or Outcomes: The results indicate that M895 and W741 are vital amino acids in the antagonism of “®-Bicalutamide”. The bulkier substitution of sulfonyl and tryptophan push aside M895, together with helix 12 (H12), to expose the ligand-binding domain resulting in the antagonistic conformation of the AR .

Structural Basis for Antagonism and Resistance

  • Summary of Application: The W741L mutation in the AR ligand-binding domain bound to “®-Bicalutamide” confers agonist activity to bicalutamide and is likely involved in bicalutamide withdrawal syndrome .
  • Methods of Application: The x-ray crystal structure of the mutant W741L AR ligand-binding domain bound to “®-Bicalutamide” was solved at 1.8-Å resolution .
  • Results or Outcomes: The three-dimensional structure demonstrates that the B ring of “®-Bicalutamide” in the W741L mutant is accommodated at the location of the indole ring of Trp-741 in the WT AR bound to dihydrotestosterone .

Propiedades

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016794
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Bicalutamide

CAS RN

113299-40-4
Record name Bicalutamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICALUTAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bicalutamide
Reactant of Route 2
(R)-Bicalutamide
Reactant of Route 3
Reactant of Route 3
(R)-Bicalutamide
Reactant of Route 4
(R)-Bicalutamide
Reactant of Route 5
(R)-Bicalutamide
Reactant of Route 6
Reactant of Route 6
(R)-Bicalutamide

Citations

For This Compound
389
Citations
ID Cockshott - Clinical pharmacokinetics, 2004 - Springer
Bicalutamide is a nonsteroidal pure antiandrogen given at a dosage of 150mg once daily as monotherapy for the treatment of early (localised or locally advanced) nonmetastatic …
Number of citations: 173 0-link-springer-com.brum.beds.ac.uk
CE Bohl, W Gao, DD Miller, CE Bell… - Proceedings of the …, 2005 - National Acad Sciences
… Thus, we herein describe the x-ray crystal structure of R-bicalutamide bound to the AR mutant W741L LBD and its implications for antiandrogen withdrawal syndrome and rational drug …
Number of citations: 464 www.pnas.org
H Liu, R Han, J Li, H Liu, L Zheng - Journal of computer-aided molecular …, 2016 - Springer
… to analyze the interaction mechanisms between R-bicalutamide and wild type/mutant ARs. … in R-bicalutamide binding. When interacting with AR, the B-ring of R-bicalutamide pushes …
H Liu, X An, S Li, Y Wang, J Li, H Liu - Molecular BioSystems, 2015 - pubs.rsc.org
… caused by the subtle structural difference between R-bicalutamide and S-1, we investigated the interactions between the ligands (S-1 and R-bicalutamide) and the WT AR from two …
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
K Wellington, SJ Keam - Drugs, 2006 - Springer
Bicalutamide (Casodex®) is a competitive androgen receptor antagonist that inactivates androgen-regulated prostate cell growth and function, leading to cell apoptosis and inhibition of …
ID Cockshott, SD Oliver, JJ Young… - … & drug disposition, 1997 - Wiley Online Library
‘Casodex’ (bicalutamide) is an orally active, non‐steroidal, pure antiandrogen; it is a racemate with antiandrogenic activity residing predominantly in the (R)‐enantiomer. Healthy male …
S Pignatta, C Arienti, W Zoli, M Di Donato… - Molecular and cellular …, 2014 - Elsevier
Advanced prostate cancers, initially sensitive to androgen deprivation therapy, frequently progress to the castration-resistant prostate cancer phenotype (CRPC) through mechanisms …
F Cavaliere, P Cozzini - Toxicology and Applied Pharmacology, 2022 - Elsevier
… of androgen insensitivity since R-bicalutamide starts to exhibit some … effects of the antagonist R-bicalutamide on the homodimer … indicate that the binding of R-bicalutamide in the two AR …
VR Pradhan, MV Rathnam - International Journal of Biopharma Research, 2014 - Citeseer
Bicalutamide (BCT) is a non-steroidal antiandrogen and is an oral medication that is used for the treatment of prostate cancer. Its chemical name is (RS)-N-[4-cyano-3-(trifluoromethyl) …
Number of citations: 4 citeseerx.ist.psu.edu
M Cantarini, R Fuhr, T Morris - Pharmacology, 2006 - karger.com
… R-bicalutamide plasma concentrations were below or close to the assay’s lower limit of quantification (10 ng/ml) following 5–50 mg doses of Rbicalutamide/HP55S, R-bicalutamide …
Number of citations: 3 karger.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.